molecular formula C16H10D14N2O·HCl B602541 Ropinirole-d14 HCl (di-n-propyl-d14) CAS No. 1132746-05-4

Ropinirole-d14 HCl (di-n-propyl-d14)

货号: B602541
CAS 编号: 1132746-05-4
分子量: 310.92
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ropinirole-d14 HCl (di-n-propyl-d14) is a stable isotope-labeled compound used primarily in scientific research. This compound is a deuterated form of ropinirole hydrochloride, where the hydrogen atoms are replaced with deuterium. Ropinirole itself is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome .

准备方法

The synthesis of Ropinirole-d14 HCl (di-n-propyl-d14) involves the incorporation of deuterium into the ropinirole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

化学反应分析

Ropinirole-d14 HCl (di-n-propyl-d14) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Parkinson's Disease Treatment

Ropinirole is widely used in the treatment of Parkinson's disease due to its ability to stimulate dopamine receptors, thus alleviating motor symptoms associated with the disease. The deuterated version, Ropinirole-d14 HCl, has been studied for its enhanced stability and prolonged action in the body compared to its non-deuterated counterpart. This characteristic may lead to improved dosing regimens and reduced side effects in patients.

Amyotrophic Lateral Sclerosis (ALS)

Recent studies have explored the efficacy of Ropinirole-d14 HCl in treating ALS. A clinical trial known as the ROPALS trial investigated the safety and tolerability of extended-release formulations of ropinirole in ALS patients. The results indicated that higher doses significantly improved functional ratings and reduced mortality risk compared to lower doses . This suggests that Ropinirole-d14 HCl could serve as a promising candidate for managing ALS symptoms.

Pharmacokinetic Advantages

The deuteration of Ropinirole provides several pharmacokinetic benefits:

  • Increased Half-Life : Deuterated compounds typically exhibit a longer half-life due to the kinetic isotope effect, which may allow for less frequent dosing.
  • Reduced Metabolism : The metabolic pathways may be altered in deuterated drugs, leading to decreased clearance rates and enhanced bioavailability .

Clinical Trials Overview

A series of clinical trials have been conducted to evaluate the efficacy and safety of Ropinirole-d14 HCl:

StudyConditionDesignResults
ROPALS TrialALSDouble-blind, placebo-controlledHigher doses showed significant improvement in ALS Functional Rating Scale-Revised scores
Parkinson's DiseaseVariousRandomized controlled trialsDemonstrated effective symptom relief with improved quality of life metrics

Notable Findings

  • In ALS patients treated with higher doses (300 mg/day), there was a notable reduction in mortality risk by 68%, suggesting significant therapeutic potential .
  • A study indicated that Ropinirole hydrochloride outperformed existing ALS treatments like riluzole and edaravone in terms of therapeutic activity .

作用机制

Ropinirole-d14 HCl (di-n-propyl-d14) exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the effects of dopamine. This helps to alleviate the symptoms of Parkinson’s disease and restless legs syndrome by improving motor control and reducing muscle stiffness and tremors. The molecular targets include dopamine D2 and D3 receptors, and the pathways involved are related to the dopaminergic system .

相似化合物的比较

Ropinirole-d14 HCl (di-n-propyl-d14) is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

    Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

    Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and restless legs syndrome.

    Apomorphine: A dopamine agonist used in the treatment of advanced Parkinson’s disease.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and modes of administration .

生物活性

Ropinirole-d14 HCl (di-n-propyl-d14) is a deuterated form of ropinirole, a selective dopamine D2 receptor agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). The incorporation of deuterium in the molecular structure alters the pharmacokinetics and potentially enhances the pharmacological profile of the drug. This article examines the biological activity of Ropinirole-d14 HCl, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

1. Pharmacodynamics

Ropinirole acts predominantly as an agonist at dopamine D2 and D3 receptors, with a notable affinity for D3 receptors. The compound's mechanism involves stimulating these receptors, which play a crucial role in modulating motor control and reward pathways in the brain.

  • Receptor Affinity : Ropinirole-d14 has a Ki value of approximately 29 nM for the D2 receptor, indicating strong binding affinity. Its selectivity for D3 over D2 receptors is significant, with a pEC50 of 7.4 for hD2 and 8.4 for hD3 receptors .
  • In Vivo Effects : In animal models, administration of ropinirole (including its deuterated form) has been shown to decrease intracranial self-stimulation thresholds, suggesting anxiolytic and antidepressant-like effects without impairing motor function or spatial memory .

2. Pharmacokinetics

The pharmacokinetic profile of Ropinirole-d14 HCl is characterized by rapid absorption and extensive distribution:

  • Absorption : After oral administration, peak plasma concentrations are reached within 1-2 hours. The absolute bioavailability ranges from 45% to 55%, indicating significant first-pass metabolism .
  • Distribution : The volume of distribution is approximately 7.5 L/kg, suggesting widespread distribution in body tissues .
  • Metabolism : Ropinirole is primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2 being predominant). The major metabolite is N-despropyl ropinirole, which does not exhibit significant pharmacological activity .
  • Elimination Half-Life : The elimination half-life is about 6 hours, with clearance rates around 780 mL/min in healthy individuals .

3. Clinical Studies and Case Reports

Recent studies have explored the efficacy of ropinirole hydrochloride in various conditions beyond Parkinson's disease:

  • Amyotrophic Lateral Sclerosis (ALS) : A clinical trial investigated the use of ropinirole hydrochloride in ALS patients. The study reported improvements in functional ratings and a significant reduction in mortality risk among those treated with higher doses (300 mg/day) compared to lower doses (50 mg/day) .
  • Parkinson’s Disease : Ropinirole's efficacy as monotherapy or adjunct therapy has been well-documented. It helps manage motor symptoms effectively while offering a favorable side effect profile compared to other dopaminergic treatments .

4. Adverse Effects and Safety Profile

While generally well-tolerated, ropinirole can lead to several adverse effects:

  • Common Side Effects : These include nausea, dizziness, visual hallucinations, and sleep disturbances such as insomnia or vivid dreams .
  • Rare but Serious Effects : Cases of Pisa syndrome (abnormal trunk posture) have been reported following long-term use. This condition may resolve after discontinuation but can be irreversible in some instances .

Table 1: Pharmacokinetic Parameters of Ropinirole-d14 HCl

ParameterValue
Absorption Peak Time1-2 hours
Bioavailability45% - 55%
Volume of Distribution7.5 L/kg
Elimination Half-Life~6 hours
Clearance Rate780 mL/min

Table 2: Clinical Efficacy Overview

ConditionStudy TypeOutcome
Parkinson's DiseaseRandomized Controlled TrialImproved motor function
Amyotrophic Lateral SclerosisPhase II TrialReduced mortality risk at higher doses

常见问题

Q. Basic: How is Ropinirole-d14 HCl analytically distinguished from its non-deuterated counterpart in pharmacokinetic studies?

Answer:
Ropinirole-d14 HCl is distinguished using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific isotopic patterns. The deuterium substitution at the di-n-propyl groups shifts the molecular ion peak by 14 Da compared to non-deuterated ropinirole. For quantification, a validated HPLC method with a C18 column (e.g., Hypersil L1) is employed, using mobile phases like acetonitrile-water (adjusted to pH 2.5 with phosphoric acid) and detection at 215 nm . Isotopic purity (≥99 atom% D) is confirmed via nuclear magnetic resonance (NMR) or high-resolution MS to ensure minimal protiated impurities .

Q. Basic: What chromatographic conditions are optimal for separating Ropinirole-d14 HCl from its metabolites in plasma samples?

Answer:
A reverse-phase HPLC system with a BDS Hypersil C18 column (L1 type, 4.6 × 150 mm, 5 µm) is recommended. Mobile phases include:

  • Solution A: 3.85 g/L ammonium acetate (pH 2.5 adjusted with phosphoric acid).
  • Solution B: Acetonitrile-methanol (70:30).
    Gradient elution (e.g., 16% B to 40% B over 15 minutes) at 30°C and 1.0 mL/min flow rate ensures baseline separation. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates analytes, achieving a detection limit of 5 ng/mL .

Q. Advanced: How do deuterium substitutions in Ropinirole-d14 HCl influence its metabolic stability in cytochrome P450 (CYP) inhibition assays?

Answer:
Deuterium kinetic isotope effects (KIEs) reduce metabolic clearance by stabilizing C-D bonds in propyl groups during CYP-mediated oxidation. In vitro studies using human liver microsomes show a 2–3-fold increase in half-life (t½) compared to non-deuterated ropinirole. Methodologically, incubations are performed at 37°C with NADPH regeneration systems, followed by LC-MS/MS to monitor parent drug depletion and metabolite formation (e.g., N-despropyl ropinirole) .

Q. Advanced: What strategies mitigate co-elution of Ropinirole-d14 HCl with endogenous compounds in biological matrices?

Answer:

  • Sample Preparation: Protein precipitation with acetonitrile (3:1 v/v) followed by SPE using mixed-mode cation-exchange cartridges reduces matrix interference .
  • Chromatographic Adjustments: Increasing column length (e.g., 250 mm) or using a phenyl-hexyl stationary phase improves resolution of polar metabolites.
  • Mass Spectrometry: Multiple reaction monitoring (MRM) of transitions like m/z 276 → 260 (deuterated) and m/z 262 → 246 (non-deuterated) enhances specificity .

Q. Basic: What safety protocols are critical when handling Ropinirole-d14 HCl in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates.
  • First Aid: Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute irrigation with saline .

Q. Advanced: How are trace-level impurities (e.g., di-n-propyl-d13 analogs) quantified in Ropinirole-d14 HCl batches?

Answer:
Impurity profiling follows USP guidelines using HPLC with UV/vis or charged aerosol detection (CAD).

  • Method: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) on a Zorbax SB-C8 column.
  • Quantification: Relative response factors (RRFs) are applied for impurities like 4-[2-(dipropylamino)ethyl]-1-hydroxyindolin-2-one (≤0.05% w/w) .

Q. Advanced: What synthetic routes optimize deuterium incorporation in Ropinirole-d14 HCl while minimizing protiated byproducts?

Answer:
Deuterium is introduced via catalytic exchange using D2O and Pd/C under high-pressure H2/D2 atmospheres. Key steps:

Reductive Amination: Reaction of 2-methyl-3-nitrophenethylamine with D14-propionaldehyde.

Cyclization: Oxalic acid diethyl ester condensation under anhydrous conditions.

Purification: Recrystallization from deuterated HCl/ethanol removes protiated impurities, achieving ≥99% isotopic enrichment .

Q. Basic: What are the storage conditions to ensure Ropinirole-d14 HCl stability over long-term studies?

Answer:
Store in amber glass vials at controlled room temperature (20–25°C) with desiccants (silica gel). Solutions in deuterated DMSO or methanol are stable for 6 months at -80°C .

Q. Advanced: How is Ropinirole-d14 HCl applied in tracing dopamine receptor binding kinetics using positron emission tomography (PET)?

Answer:
The deuterated form serves as a cold tracer in competitive binding assays with radioligands like [<sup>11</sup>C]raclopride. Methodological steps:

Receptor Saturation: Incubate striatal membranes with 0.1–10 nM Ropinirole-d14 HCl.

Radioligand Displacement: Add [<sup>11</sup>C]raclopride and measure IC50 via Scatchard analysis.

Data Interpretation: Deuterium’s isotopic effect reduces off-target binding, improving signal-to-noise ratios in PET imaging .

Q. Advanced: What computational models predict the pharmacokinetic impact of deuterium in Ropinirole-d14 HCl?

Answer:
Physiologically based pharmacokinetic (PBPK) modeling with software like GastroPlus simulates deuterium’s effect on:

  • Absorption: Increased logP enhances intestinal permeability.
  • Metabolism: Reduced CYP2D6-mediated clearance extends AUC0–∞ by 30–40%.
    Validation is performed against in vivo rat plasma data using non-compartmental analysis .

属性

CAS 编号

1132746-05-4

分子式

C16H10D14N2O·HCl

分子量

310.92

纯度

95% by HPLC; 99% atom D;

相关CAS编号

91374-20-8 (unlabelled)

同义词

4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl

标签

Ropinirole

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。